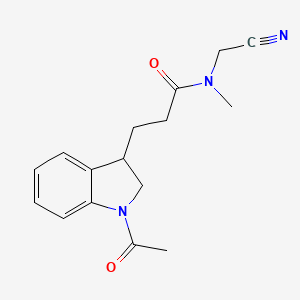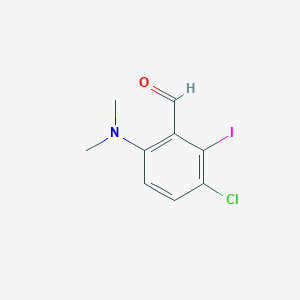
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate, also known as MPOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPOC is a heterocyclic compound that contains both pyridine and oxazole rings in its structure.
Mécanisme D'action
The exact mechanism of action of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate is not well understood. However, it is believed that (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate exerts its biological effects by interacting with specific proteins and enzymes in the body. For example, (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate has been shown to inhibit the activity of an enzyme called glycogen synthase kinase 3β, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate has the ability to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate in lab experiments is its relatively simple synthesis method. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate is also stable and can be easily stored for long periods of time. However, one of the limitations of using (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate in lab experiments is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate. For example, further studies are needed to elucidate the exact mechanism of action of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate and to identify specific proteins and enzymes that interact with (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate. Additionally, more studies are needed to investigate the potential use of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate in drug delivery systems and in organic electronics. Finally, more studies are needed to investigate the potential use of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate in the treatment of various diseases, such as cancer and inflammation.
Conclusion:
In conclusion, (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate, or (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate has been investigated for its potential use as an anticancer agent, drug delivery system, and in organic electronics. Although the exact mechanism of action of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate is not well understood, it has been shown to have various biochemical and physiological effects. Further research is needed to fully elucidate the potential applications of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate in various fields.
Méthodes De Synthèse
The synthesis of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate involves a multistep process that starts with the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-3-pyridinecarbonyl chloride. This intermediate is then reacted with 4-amino-5-methyl-2-phenyl-1,3-oxazole to form (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate.
Applications De Recherche Scientifique
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate has been investigated for its potential use as an anticancer agent, as it has shown promising activity against various cancer cell lines. In pharmacology, (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate has been studied for its potential use as a drug delivery system, as it has the ability to target specific cells and tissues. In material science, (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate has been investigated for its potential use in organic electronics, as it has shown excellent charge transport properties.
Propriétés
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-11-14(20-16(23-11)12-6-3-2-4-7-12)10-22-17(21)13-8-5-9-19-15(13)18/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCSTOPUMYKTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)COC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2505270.png)


![[2-(Propan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B2505277.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2505280.png)



![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)
![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)
![1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine](/img/structure/B2505288.png)

![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)